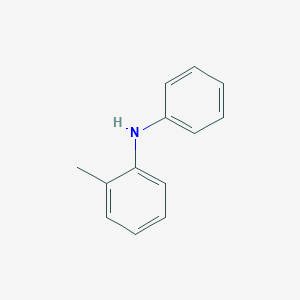

2-甲基-N-苯基苯胺

描述

2-methyl-N-phenylaniline is an organic compound that can be categorized within the aniline family, where aniline is a primary amine consisting of a phenyl group attached to an amino group. The addition of a methyl group (–CH₃) introduces variations in its chemical and physical properties.

Synthesis Analysis

The synthesis of compounds related to 2-methyl-N-phenylaniline involves several organic chemistry techniques. For example, a novel three-component reaction catalyzed by dirhodium(II) acetate has been reported for the highly diastereoselective synthesis of 1,2-diamines, showcasing the type of catalytic processes that might be involved in synthesizing related compounds (Wang et al., 2003).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography and spectroscopic methods. For instance, the molecular structures of certain aniline derivatives have been reported, highlighting the significance of intermolecular interactions and the stabilization of molecular structures through hydrogen bonding (Ajibade & Andrew, 2021).

科学研究应用

合成方法及应用:

- 徐晓亮 (2012) 总结了 4-甲氧基-2-甲基-N-苯基苯胺 (DPA) 的合成方法,为 DPA 合成和产业化提供了基础 (徐,2012).

计算研究和肽分析:

- P. 沃尔瑟 (1987) 对甲酰胺及其衍生物的稳定构象进行了计算研究,包括与 2-甲基-N-苯基苯胺相关的结构 (沃尔瑟,1987).

催化活性及中间体形成:

- 曾等人。(2014)和(2011)研究了铜(I)催化的 N-芳基化中间体的反应性,涉及 2-甲基-N-苯基苯胺衍生物 (曾等人,2014),(曾等人,2011).

代谢活化研究:

- 周、朗和卡德卢巴 (1995) 探讨了包括与 2-甲基-N-苯基苯胺相关的结构在内的致癌芳胺的 N-羟基代谢物的代谢活化 (周、朗和卡德卢巴,1995).

化学改性和反应:

- 卡拉米等人。(2014)在铃木和赫克交叉偶联反应中应用了 2-苯基苯胺的二聚钯环 (卡拉米等人,2014).

酰胺和吲哚的 N-甲基化:

- 滕普尔等人。(2022)报道了使用季铵盐对酰胺和相关化合物进行 N-甲基化,与 2-甲基-N-苯基苯胺衍生物相关 (滕普尔等人,2022).

药理活性研究:

- 伊萨耶夫等人。(2014)探索了与 2-甲基-N-苯基苯胺相关的 6-硝基-N-苯基邻氨基苯甲酸甲酯的合成和药理活性 (伊萨耶夫等人,2014).

电致变色性能:

- 哈西奥格鲁等人。(2014)研究了含有三苯胺的共聚物的电致变色性能,其中包括 2-甲基-N-苯基苯胺结构 (哈西奥格鲁等人,2014).

安全和危害

2-Methyl-N-phenylaniline is classified as a warning hazard . It may cause skin irritation, serious eye damage, and may be toxic if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment as required and to avoid breathing dust/fume/gas/mist/vapors/spray .

属性

IUPAC Name |

2-methyl-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-11-7-5-6-10-13(11)14-12-8-3-2-4-9-12/h2-10,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMODJXOTWYBOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450829 | |

| Record name | 2-Methyl-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-phenylaniline | |

CAS RN |

1205-39-6 | |

| Record name | 2-Methyl-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

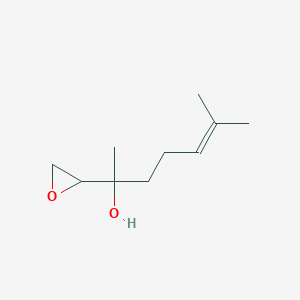

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[h][1]benzothieno[3,2-b]quinoline](/img/structure/B73782.png)